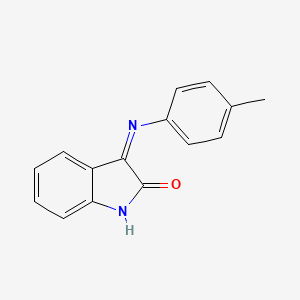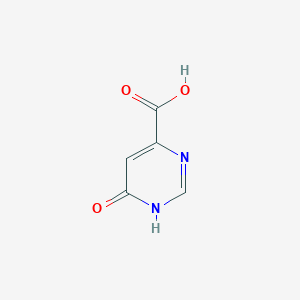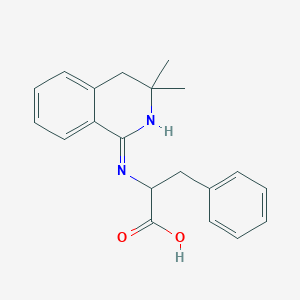
4-Nitro-2-pyridin-2-ylphenol
Übersicht
Beschreibung
4-Nitro-2-pyridin-2-ylphenol, also known as NPP, is a synthetic organic compound. It has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenol group with a nitro group at the 4-position .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Photon-based Electronics
4-Nitro-2-pyridin-2-ylphenol has been recognized for its photochromic properties. Specifically, ortho-nitrobenzylpyridines, a category to which this compound belongs, exhibit photochromic activity due to an intramolecular transfer of a proton, facilitated by the ortho-nitro group. This photochromic activity, especially in the solid state, and minimal structural changes during photoreactions make these compounds potential candidates for photon-based electronics applications (Naumov, 2006).
Antibody-Based Analytical Tools
Antibodies have been utilized as analytical tools in various assays and techniques for environmental research, food testing, and clinical chemistry. The development and application of antibodies in techniques such as ELISA and immunosensors have been directed towards detecting substances like herbicides, polychlorinated biphenyls, and toxic metabolites like nonylphenol. The usage of such antibody-based methods signifies the potential for this compound and similar compounds in creating sensitive detection systems for a range of substances (Fránek & Hruška, 2018).
Atmospheric Chemistry and Pollution
The presence of nitrophenols like this compound in the atmosphere, resulting from combustion processes, pesticide hydrolysis, or secondary formation, has been the subject of atmospheric studies. Understanding the sources, transformation processes, and sinks of these compounds is crucial in comprehending their role and impact on atmospheric chemistry and potential pollution (Harrison et al., 2005).
Corrosion Inhibition
Derivatives of this compound, particularly those with quinoline structures and polar substituents, have shown promising results as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces suggests their potential applications in protecting metals from corrosion, highlighting their importance in industrial applications (Verma, Quraishi & Ebenso, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction reactions in the body, which may lead to the formation of reactive intermediates . These intermediates can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
For instance, they can inhibit the synthesis of DNA, RNA, and proteins, disrupt cell membrane function, and generate reactive oxygen species .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitroaromatic compounds can cause oxidative stress, dna damage, and apoptosis, among other effects .
Action Environment
The action, efficacy, and stability of 4-Nitro-2-pyridin-2-ylphenol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Biochemische Analyse
Cellular Effects
The effects of 4-Nitro-2-pyridin-2-ylphenol on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes, which are crucial for the execution of programmed cell death. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
Moreover, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes. It can inhibit the activity of glycolytic enzymes, resulting in reduced glucose metabolism and energy production in cells. This effect is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptor proteins, through hydrogen bonding and hydrophobic interactions. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function .
For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins. This inhibition can disrupt signal transduction pathways and alter cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy .
Long-term studies have also indicated that this compound can have sustained effects on cellular function. In vitro studies have demonstrated that continuous exposure to this compound can lead to persistent inhibition of cell proliferation and induction of apoptosis. In vivo studies have shown that repeated administration of this compound can result in long-term suppression of tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage is required to achieve significant therapeutic effects. For instance, studies have shown that a dosage of 10 mg/kg body weight is necessary to achieve substantial tumor suppression in mice. Higher dosages, such as 50 mg/kg, can lead to toxic effects and should be used with caution .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics. This interaction can lead to the formation of reactive metabolites, which can further modulate cellular responses .
Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. This inhibition can result in altered metabolite levels and reduced energy production in cells. The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its distribution and localization .
The compound can also accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. This accumulation is influenced by factors such as tissue perfusion and the presence of specific binding proteins. The distribution of this compound within tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments within the cell, such as the cytoplasm and nucleus. This localization is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles .
For instance, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. It can also localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis. The subcellular localization of this compound is essential for its role in cellular processes .
Eigenschaften
IUPAC Name |
4-nitro-2-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWSPJNEZBBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

